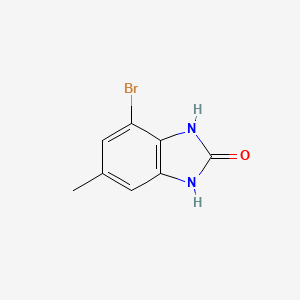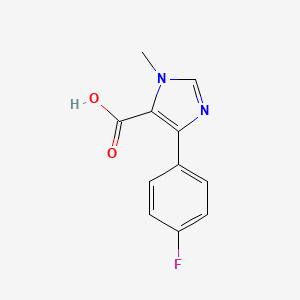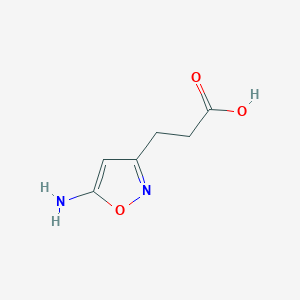
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (5-CN-T) is a newly synthesized organosulfur compound with potential applications in scientific research. It is a derivative of 4H-1,2,4-triazole-3-thiol and is synthesized by the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. 5-CN-T is a colorless solid with a molecular weight of 259.64 g/mol and a melting point of 131-132 °C.
作用機序
The mechanism of action of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that the compound binds to the active site of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. The binding of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol to these enzymes modulates their activity and therefore affects the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol have not yet been fully investigated. However, preliminary studies suggest that the compound may have antioxidant and anti-inflammatory effects. Additionally, 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of certain cancer cell lines in vitro.
実験室実験の利点と制限
The advantages of using 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments include its low cost, its easy synthesis, and its stability. Additionally, the compound is non-toxic and non-irritant, making it safe to use in a laboratory setting. However, the compound is not water-soluble, which can limit its use in certain experiments.
将来の方向性
The potential applications of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol are numerous and there are many directions for future research. These include further studies on the biochemical and physiological effects of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol, as well as investigations into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to understand the mechanism of action of the compound and its potential applications in the synthesis of biologically active compounds. Finally, further studies are needed to explore the use of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol as a fluorescent probe for the detection of metal ions, and as a catalyst in organic synthesis.
合成法
The synthesis of 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chloronaphthalen-1-yl bromide and thiourea in the presence of ammonium acetate. The reaction is carried out at a temperature of 80-90 °C for 2-3 hours. The reaction is monitored by thin layer chromatography (TLC) and the product is isolated by recrystallization from ethanol.
科学的研究の応用
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several potential applications in scientific research. It can be used as a chemical probe for the study of the cytochrome P450 enzyme system and as a ligand for the binding of metals in bioinorganic chemistry. It can also be used to study the structure-activity relationships of organosulfur compounds. Furthermore, 5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can be used as a catalyst in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a reagent for the synthesis of biologically active compounds.
特性
IUPAC Name |
5-(4-chloronaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFKIXVDJWWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C3=NC(=S)NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chloronaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)


![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)




![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)

![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)